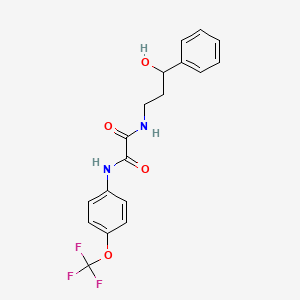

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a substituted oxalamide derivative characterized by:

- N2-substituent: A 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties via the trifluoromethoxy (-OCF₃) moiety.

- Core structure: An oxalamide (N,N'-oxalyl diamide) backbone, known for its conformational rigidity and ability to engage in intermolecular interactions.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-8-6-13(7-9-14)23-17(26)16(25)22-11-10-15(24)12-4-2-1-3-5-12/h1-9,15,24H,10-11H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWKTSDOBFJWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and engage in electrostatic interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

Key Observations :

- Polarity : Hydroxy groups (target compound, 117) improve aqueous solubility, whereas adamantyl (6) or trifluoromethyl (1c) groups increase hydrophobicity.

- Electron-Withdrawing Effects : The -OCF₃ group (target, 1c, 13) enhances electronic stability and resistance to oxidative metabolism compared to -OCH₃ or -Cl substituents .

- Steric Effects : Bulky substituents like adamantyl (6) or indenyl (13) may hinder binding to flat enzymatic pockets, unlike the flexible 3-phenylpropyl chain in the target compound.

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3-hydroxy-3-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide

- CAS Number : 1396812-22-8

- Molecular Formula : C18H17F3N2O4

- Molecular Weight : 382.3 g/mol

The compound features a hydroxy group and a trifluoromethoxy group, which contribute to its unique reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

-

Reagents :

- 3-Hydroxy-3-phenylpropylamine

- 4-(Trifluoromethoxy)benzoyl chloride

- Triethylamine (as a base)

- Oxalyl chloride

-

Procedure :

- The reaction is conducted under anhydrous conditions to prevent hydrolysis.

- The intermediate is formed by reacting the amine with the acyl chloride, followed by the introduction of oxalyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and engage in electrostatic interactions with proteins or enzymes, potentially modulating their activity. This interaction may influence various biological pathways, including anti-inflammatory and analgesic effects.

Research Findings

Several studies have explored the biological implications of this compound:

-

Anti-inflammatory Properties :

- Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide | Similar structure without trifluoromethoxy group | Reduced bioactivity |

| N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide | Different substituent at N2 position | Varying anti-inflammatory effects |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A series of experiments were conducted to evaluate the anti-inflammatory effects of oxalamide derivatives. Results indicated that compounds with similar structural motifs exhibited reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Inhibition of Viral Proteins :

Q & A

Q. What are the common synthetic routes for N1-(3-hydroxy-3-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and what reagents are typically employed?

- Methodological Answer : The synthesis of this oxalamide derivative likely involves coupling reactions between activated oxalic acid derivatives (e.g., oxalyl chloride) and the respective amine precursors. For example:

Activation : Oxalyl chloride reacts with one amine (e.g., 4-(trifluoromethoxy)aniline) to form an intermediate acyl chloride.

Coupling : The second amine (3-hydroxy-3-phenylpropylamine) reacts with the activated intermediate under basic conditions (e.g., NaOH or triethylamine) to form the oxalamide bond .

- Key Reagents :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Oxalyl chloride, DMF (catalyst) | Activation of oxalic acid |

| 2 | Triethylamine, THF/dry ether | Neutralize HCl byproduct |

| 3 | Hydroxyl protection (e.g., TBDMS-Cl) | Prevent unwanted side reactions |

- Challenges : Steric hindrance from the phenyl and trifluoromethoxy groups may require elevated temperatures or prolonged reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the hydroxypropyl chain (δ ~1.8–2.5 ppm for CH2, δ ~4.5 ppm for OH) and trifluoromethoxy aromatic protons (δ ~7.3–7.7 ppm) .

- 19F NMR : Confirms the presence of the -OCF3 group (singlet at δ ~-58 ppm) .

- HRMS : Validates molecular weight (C18H18F3N2O4, exact mass 389.12 g/mol) with <2 ppm error .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and OH stretches (~3300 cm⁻¹) .

Q. How does the presence of the trifluoromethoxy group influence the compound's physicochemical properties?

- Methodological Answer : The -OCF3 group:

- Lipophilicity : Increases logP (measured via HPLC retention times), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Resistant to oxidative degradation due to strong C-F bonds, as observed in analogs with trifluoromethyl groups .

- Electron Effects : Electron-withdrawing nature may polarize the oxalamide bond, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound, particularly considering steric hindrance from substituents?

- Methodological Answer :

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh3)4) to facilitate coupling under milder conditions, as seen in analogous aryloxyamide syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .

- Temperature Control : Gradual heating (40–60°C) prevents decomposition while promoting reaction completion .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's stability?

- Methodological Answer :

- Orthogonal Validation :

- Thermal Analysis (DSC/TGA) : Compare experimental decomposition temperatures with computational models (e.g., DFT calculations).

- HPLC-PDA : Detect degradation products not predicted in silico, especially hydrolytic cleavage of the oxalamide bond .

- Adjust Computational Parameters : Incorporate solvent effects (e.g., COSMO-RS) and entropy corrections to improve accuracy .

Q. What in vitro assays are suitable for evaluating the compound's interaction with biological targets, based on its structural analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/COX-2) due to structural similarity to anti-inflammatory oxalamide derivatives .

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to study binding kinetics with receptors like G-protein-coupled receptors (GPCRs) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess apoptotic effects, leveraging the compound’s lipophilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.